molecular formula C19H13N3OS B2368911 N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1003159-80-5

N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2368911
CAS No.: 1003159-80-5
M. Wt: 331.39
InChI Key: QVKYSEFJZOOMEH-UHFFFAOYSA-N
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Description

N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1’-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thienopyrimidines, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Chemical Reactions Analysis

N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .

Comparison with Similar Compounds

Biological Activity

N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1'-biphenyl]-4-carboxamide is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and comparative analysis with similar compounds.

The primary mechanism of action for this compound involves the inhibition of specific enzymes critical for cellular metabolism. Notably, derivatives of thieno[2,3-d]pyrimidine have been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, leading to a reduction in bacterial growth and viability. This inhibition affects the energy metabolism pathways within the bacteria, making it a potential candidate for tuberculosis treatment .

Antitumor Activity

Recent studies have demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit significant antitumor activity by targeting folate receptor (FR) pathways. For instance, compounds within this class have shown selective uptake by FRs and dual inhibition of enzymes involved in de novo purine biosynthesis. The most potent analogs displayed IC50 values ranging from 2.11 to 7.19 nM against various cancer cell lines, indicating strong anti-proliferative effects .

Antimicrobial Properties

In addition to its antitumor effects, this compound has demonstrated antimicrobial properties. Its structural features allow it to act against a range of pathogens, potentially offering a new avenue for the development of antimicrobial agents .

Pharmacokinetics

Pharmacokinetic studies on related compounds suggest favorable profiles with good bioavailability and metabolic stability. These properties are crucial for therapeutic efficacy and safety in clinical applications .

Synthesis

The synthesis of this compound typically involves multi-step reactions such as the Gewald reaction followed by Dieckmann cyclization and Krapcho decarboxylation. This synthetic route enables the production of the compound with high purity .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is essential to compare it with other thienopyrimidine derivatives:

Compound NameTarget PathwayIC50 (nM)Remarks
Compound 1GARFTase3.0Strong inhibitor with good selectivity for FRs
Compound 2AICARFTase9.5Effective against ovarian cancer cells
This compoundDual inhibition (GARFTase & AICARFTase)2.11 - 7.19High potency against FR-expressing tumors

This table illustrates how this compound compares favorably to other compounds in terms of potency and selectivity.

Case Study 1: Antitumor Efficacy

In a study assessing the efficacy of thieno[2,3-d]pyrimidine derivatives against ovarian cancer cells (NCI-IGROV1), researchers found that several compounds exhibited significant anti-proliferative effects through dual targeting of GARFTase and AICARFTase pathways. The most effective compound demonstrated an IC50 value significantly lower than previously reported agents .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial potential of thienopyrimidine derivatives against Mycobacterium tuberculosis. The results indicated that these compounds effectively inhibited bacterial growth by disrupting energy metabolism pathways critical for survival .

Properties

IUPAC Name

4-phenyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3OS/c23-18(22-17-16-10-11-24-19(16)21-12-20-17)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKYSEFJZOOMEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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